6-bromo-8-nitro-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-bromo-8-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a nitro group at the 8th position, and a dihydroquinolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group at the 8th position of the quinoline ring.
Bromination: Introduction of the bromine atom at the 6th position.
Reduction: Reduction of the quinoline ring to form the dihydroquinolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroquinolinone core.
Reduction: Reduction reactions can modify the nitro group to form amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation Products: Quinolinone derivatives.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
6-bromo-8-nitro-3,4-dihydroquinolin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential antimicrobial, antiviral, or anticancer properties. Quinoline derivatives are known for their biological activities, and this compound may exhibit similar effects.
Medicine
The compound may be explored for its potential therapeutic applications. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and other diseases.
Industry
In the industrial sector, this compound may be used in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 6-bromo-8-nitro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and nitro groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-bromoquinoline: Lacks the nitro and dihydroquinolinone groups.
8-nitroquinoline: Lacks the bromine and dihydroquinolinone groups.
3,4-dihydroquinolin-2(1H)-one: Lacks the bromine and nitro groups.
Uniqueness
6-bromo-8-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromine and nitro groups, along with the dihydroquinolinone core. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C9H7BrN2O3 |
---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
6-bromo-8-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrN2O3/c10-6-3-5-1-2-8(13)11-9(5)7(4-6)12(14)15/h3-4H,1-2H2,(H,11,13) |
InChI Key |
UGLTUUJBAVCYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
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